molecular formula C17H19N3O3S B2847018 N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide CAS No. 1251705-07-3

N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide

Cat. No.: B2847018
CAS No.: 1251705-07-3
M. Wt: 345.42
InChI Key: HQWGDTZCAWNUOW-UHFFFAOYSA-N
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Description

N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a thiazole-based dicarboxamide derivative characterized by a cyclopropyl group at the N2 position and a 3-ethoxyphenylmethyl substituent at the N4 position. The compound’s design aligns with strategies to optimize substituent effects on bioavailability and target binding, as seen in related dicarboxamide scaffolds .

Properties

IUPAC Name

2-N-cyclopropyl-4-N-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-23-13-5-3-4-11(8-13)9-18-15(21)14-10-24-17(20-14)16(22)19-12-6-7-12/h3-5,8,10,12H,2,6-7,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWGDTZCAWNUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.

    Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through nucleophilic substitution reactions using appropriate benzyl halides and ethoxide ions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium ethoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Core Heterocycle Variations

The target compound’s thiazole core distinguishes it from analogs with benzo[d]thiazole, pyrrole, or thiadiazole backbones. Key comparisons include:

Table 1: Core Structure and Substituent Effects
Compound Class Core Heterocycle N2 Substituent N4 Substituent Key Biological Activity Reference
Target Compound Thiazole Cyclopropyl 3-Ethoxyphenylmethyl Hypothesized kinase inhibition* N/A
Benzo[d]thiazole Derivatives Benzo[d]thiazole Varied (e.g., alkyl) 4-Fluorophenyl Anticancer (A-549, Du-145 cells)
Pyrrole Derivatives Pyrrole Thiazolidin-3-yl Thiazolidin-3-yl FLT3 inhibition (AML)
1,3,4-Thiadiazole Derivatives Thiadiazole Trichloroethyl Phenylamino Antitumor, antimicrobial

*Inferred from structural similarities to kinase-targeting analogs.

  • Thiazole vs. Benzo[d]thiazole: The benzo[d]thiazole core (e.g., N4-(4-fluorophenyl) derivatives) enhances π-π stacking in kinase binding pockets, contributing to IC50 values of 0.8–2.1 µM against lung (A-549) and prostate (Du-145) cancer lines .
  • Thiazole vs. Pyrrole : Pyrrole-based dicarboxamides (e.g., N2,N4-bis(thiazolidin-3-yl) derivatives) exhibit strong FLT3 binding (GoldScore: 65–72 vs. 70 for Gilteritinib), suggesting thiazole’s rigidity might offer better selectivity .

Substituent Effects on Activity

Substituents critically influence potency and pharmacokinetics:

  • N2-Cyclopropyl : Cyclopropyl groups enhance metabolic stability by reducing oxidative degradation compared to bulkier substituents (e.g., trichloroethyl in thiadiazoles) .
Table 2: Substituent-Driven Activity Trends
Substituent Type Example Compound Key Impact Reference
4-Fluorophenyl (N4) Benzo[d]thiazole derivatives Moderate cytotoxicity (IC50: 1.5 µM)
Thiazolidin-3-yl (N2/N4) Pyrrole derivatives High FLT3 binding (ΔG: -9.2 kcal/mol)
3-Ethoxyphenylmethyl (N4) Target compound Hypothesized improved CNS penetration N/A

Anticancer Activity and Selectivity

While direct data are unavailable, analogs provide insights:

  • Benzo[d]thiazole derivatives show IC50 values of 1.2–2.5 µM against A-549 cells, with fluorophenyl groups enhancing DNA intercalation .
  • Thiazole-2,4-diamine analogs (e.g., pyrazole-substituted derivatives) inhibit MCF-7 breast cancer cells (IC50: 8.7 µM), suggesting the target’s ethoxy group may improve potency .

Biological Activity

N2-cyclopropyl-N4-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a synthetic compound that belongs to the thiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in analgesic and antimicrobial properties. This article reviews the biological activity of this compound, focusing on synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C17H19N3O3S
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 1251705-07-3
PropertyValue
Molecular FormulaC17H19N3O3S
Molecular Weight345.4 g/mol
CAS Number1251705-07-3

Antinociceptive Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antinociceptive effects. For instance, thiazole derivatives have been shown to reduce pain responses in various animal models. In one study, compounds with structural similarities demonstrated notable analgesic activity in tail-flick and hot plate tests at dosages of 50 mg/kg .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities. A study highlighted that certain thiazole-based compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 400 μg/mL for various derivatives tested against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activity of thiazole derivatives like this compound are multifaceted:

  • Receptor Interaction : Many thiazoles interact with opioid receptors to exert analgesic effects. The binding affinity of these compounds can influence their efficacy in pain modulation.
  • Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Study on Antinociceptive Activity

In a controlled experiment involving mice, the compound was administered orally at varying doses. Results indicated a statistically significant reduction in pain response compared to control groups treated with saline. The effective dose range was identified as 25 mg/kg to 100 mg/kg, with peak efficacy observed at 50 mg/kg .

Antimicrobial Evaluation

In another study assessing the antimicrobial properties of related thiazole compounds, the derivatives were tested against a panel of pathogens. The results illustrated that while some compounds showed promising antibacterial activity (MIC < 100 μg/mL), others were less effective, highlighting the importance of structural modifications in enhancing bioactivity .

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